molecular formula C28H36N4O5S B14132482 But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone

But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone

Cat. No.: B14132482
M. Wt: 540.7 g/mol
InChI Key: LBPPBLYOJCIZRW-UHFFFAOYSA-N
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Description

But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone is a hybrid organic compound combining two distinct structural motifs: a dicarboxylic acid (but-2-enedioic acid) and a complex heterocyclic methanone derivative. The but-2-enedioic acid moiety exists in two stereoisomeric forms: the trans isomer (fumaric acid, (2E)-but-2-enedioic acid) and the cis isomer (maleic acid, (2Z)-but-2-enedioic acid) . The methanone portion comprises a piperazine ring substituted with a 3-methyl-3-phenylbutyl group, linked to a thiazolidine ring bearing a pyridin-3-yl substituent.

Properties

IUPAC Name

but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPPBLYOJCIZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as but-2-enedioic acid and the piperazine derivative. These components are then combined under specific reaction conditions, often involving catalysts and solvents, to form the final compound .

Industrial Production Methods

Industrial production of this compound requires stringent control over reaction conditions to ensure high purity and yield. The process may involve the use of advanced techniques such as chromatography and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of hybrid molecules featuring but-2-enedioic acid and heterocyclic amine systems. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Acid Piperazine Substituent Heterocyclic Component Key Differences
Target Compound (E/Z)-but-2-enedioic acid 3-methyl-3-phenylbutyl 2-pyridin-3-yl-1,3-thiazolidin-4-yl Central thiazolidine-pyridine hybrid
(Z)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate (Z)-but-2-enedioic acid 3-(2-chlorophenothiazin-10-yl)propyl Ethyl acetate side chain Phenothiazine substituent introduces antipsychotic pharmacophore
(Z)-but-2-enedioic acid;2-[4-[3-(4-chlorophenyl)-3-phenylpropyl]piperazin-1-yl]-1,3-thiazole (Z)-but-2-enedioic acid 3-(4-chlorophenyl)-3-phenylpropyl 1,3-thiazole Simplified thiazole ring vs. thiazolidine-pyridine
(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid Benzoic acid 3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl Ethoxybenzoate core Aromatic benzoic acid replaces thiazolidine system

Key Observations :

Piperazine Substituents : The 3-methyl-3-phenylbutyl group in the target compound provides steric bulk and lipophilicity compared to chlorinated arylalkyl chains (e.g., ), which may influence receptor binding kinetics.

Heterocyclic Systems: The pyridin-3-yl-thiazolidine hybrid offers a unique spatial arrangement for interactions with biological targets, distinguishing it from simpler thiazoles or phenothiazines .

Physicochemical and Pharmacological Implications

  • Stereochemistry : The (E) or (Z) configuration of but-2-enedioic acid impacts acidity and reactivity. Fumaric acid (E) is less soluble in water than maleic acid (Z) but more stable under physiological conditions .
  • Bioactivity: Piperazine-thiazolidine hybrids are associated with modulation of neurotransmitter systems (e.g., serotonin or dopamine receptors) due to their resemblance to known pharmacophores . The pyridine ring may enhance blood-brain barrier penetration.
  • Toxicity Considerations : Analogous compounds with chlorinated aryl groups (e.g., ) may exhibit higher bioaccumulation risks compared to the target compound’s phenylbutyl substituent, which is metabolically labile .

Biological Activity

The compound But-2-enedioic acid; [4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A butenedioic acid moiety
  • A piperazine ring substituted with a 3-methyl-3-phenylbutyl group
  • A thiazolidinone linked to a pyridine ring

This structural complexity contributes to its diverse biological activities.

Research indicates that this compound may function as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in various physiological processes including cell proliferation, survival, and migration. Inhibition of autotaxin can potentially lead to therapeutic effects in conditions such as cancer and fibrosis .

2. Pharmacological Effects

Several studies have reported on the pharmacological effects of this compound:

  • Antitumor Activity : The compound has shown promise in preclinical models as an anticancer agent by inhibiting tumor cell growth through modulation of signaling pathways associated with LPA .
  • Neuroprotective Effects : In animal models, it has been observed to exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

3. Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds, providing insights into the potential effects of But-2-enedioic acid; [4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone:

StudyFindings
Gozzi et al. (2011)Demonstrated that autotaxin inhibitors can reduce anxiety-like behaviors in rodent models .
Nollet et al. (2011)Showed antidepressant-like effects in mouse models when similar compounds were administered chronically .
Prud'Neill et al. (2009)Found that related compounds attenuated orexin-induced activation in fasted rats, suggesting potential applications in appetite regulation .

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